1-[4-(1,2,3,4-tetrahydroisoquinolin-2-yl)piperidin-1-yl]ethan-1-one
Description
This compound is a hybrid molecule featuring a piperidine ring linked to a 1,2,3,4-tetrahydroisoquinoline moiety via a ketone group. Its structure combines the rigidity of the tetrahydroisoquinoline scaffold with the conformational flexibility of piperidine, making it a promising candidate for medicinal chemistry and agrochemical applications. The acetyl group at the piperidine nitrogen enhances its pharmacokinetic properties by modulating solubility and bioavailability .
Properties
IUPAC Name |
1-[4-(3,4-dihydro-1H-isoquinolin-2-yl)piperidin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O/c1-13(19)17-10-7-16(8-11-17)18-9-6-14-4-2-3-5-15(14)12-18/h2-5,16H,6-12H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIODBUIUNPODIX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(CC1)N2CCC3=CC=CC=C3C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
N-Alkylation of Tetrahydroisoquinoline
The Bischler-Napieralski reaction is a cornerstone for synthesizing tetrahydroisoquinoline derivatives. In one approach, tetrahydroisoquinoline undergoes alkylation with a 4-halopiperidine (e.g., 4-bromopiperidine) under basic conditions. For example, potassium carbonate or cesium carbonate in dimethylformamide (DMF) facilitates nucleophilic substitution, yielding the tetrahydroisoquinoline-piperidine adduct. This method mirrors the synthesis of compound 11 in PMC3849818, where α-bromo-benzylacetoamide served as the alkylating agent.
Optimization Insight :
Palladium-Catalyzed Cross-Coupling
Buchwald-Hartwig amination offers a robust alternative for forming C–N bonds between halogenated piperidines and tetrahydroisoquinoline. For instance, 4-bromopiperidine couples with tetrahydroisoquinoline using palladium(II) acetate, BINAP ligand, and sodium tert-butoxide in toluene at 80–100°C. This method, demonstrated in Ambeed’s protocol for biisoquinoline synthesis, achieves yields up to 87%.
Critical Parameters :
-
Ligand selection (e.g., BINAP vs. Xantphos) influences catalytic efficiency and regioselectivity.
-
Elevated temperatures (>80°C) and anhydrous conditions prevent catalyst deactivation.
Acetylation of the Piperidine Nitrogen
The final step introduces the acetyl group at the piperidine nitrogen. Two acetylation protocols are prevalent:
Direct Acylation with Acetyl Chloride
Treatment of the tetrahydroisoquinoline-piperidine intermediate with acetyl chloride in dichloromethane (DCM) and triethylamine (TEA) at 0–25°C provides the target compound. This method, analogous to the synthesis of compound 32 in PMC3849818, proceeds via nucleophilic acyl substitution.
Yield Considerations :
HATU-Mediated Coupling
For sterically hindered amines, HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) activates acetic acid, enabling efficient amide bond formation. As demonstrated in PMC7721589, HATU (1.1 equivalents) with DIPEA in DMF at 20°C acetylates secondary amines in 16 hours.
Advantages :
Comparative Analysis of Synthetic Routes
The table below evaluates key parameters for each method:
| Step | Method | Yield (%) | Reaction Time | Key Challenges |
|---|---|---|---|---|
| Core Assembly | N-Alkylation | 60–75 | 5–24 h | Steric hindrance with bulky groups |
| Core Assembly | Buchwald Coupling | 70–87 | 4–24 h | Catalyst cost and sensitivity |
| Acetylation | Acetyl Chloride | 80–90 | 1–2 h | Exothermic reaction control |
| Acetylation | HATU-Mediated | 75–85 | 16 h | Higher reagent cost |
Structural Insights :
-
Electron-withdrawing substituents on tetrahydroisoquinoline (e.g., sulfonyl groups) enhance reactivity in alkylation steps but may require adjusted stoichiometry.
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Piperidine ring conformation influences acetylation kinetics; chair conformers exhibit faster reaction rates due to reduced steric strain.
Scalability and Industrial Considerations
Solvent Selection
Catalyst Recycling
Palladium recovery via filtration or extraction improves cost-efficiency. For example, silica gel adsorption recovers >90% Pd from reaction mixtures.
Purification Techniques
-
Flash chromatography (silica gel, ethyl acetate/hexane) resolves regioisomers.
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Recrystallization from hot isopropanol yields high-purity crystals (>98% by HPLC).
Mechanistic Deviations and Side Reactions
Over-Alkylation
Secondary amines like piperidine may undergo dialkylation without strict temperature control. Cooling to 0°C and slow reagent addition mitigate this.
Chemical Reactions Analysis
Types of Reactions
1-[4-(1,2,3,4-tetrahydroisoquinolin-2-yl)piperidin-1-yl]ethan-1-one undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical diversity.
Common Reagents and Conditions
Oxidation: H2O2, TBHP, and other peroxides.
Reduction: NaBH4, catalytic hydrogenation.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, each with potential unique biological activities .
Scientific Research Applications
1-[4-(1,2,3,4-tetrahydroisoquinolin-2-yl)piperidin-1-yl]ethan-1-one has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 1-[4-(1,2,3,4-tetrahydroisoquinolin-2-yl)piperidin-1-yl]ethan-1-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s tetrahydroisoquinoline moiety is known to interact with neuroreceptors, potentially modulating neurotransmitter activity and exerting neuroprotective effects . Additionally, its piperidine ring may enhance its binding affinity and specificity for certain biological targets .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Pharmacological Profiles
The compound’s structural uniqueness lies in its dual heterocyclic system. Below is a comparison with key analogues:
Research Findings and Data Tables
Table 1: Comparative Binding Affinities
| Compound | Target Receptor | Binding Affinity (Kd or IC₅₀) | Source |
|---|---|---|---|
| Target Compound | ROR-gamma | 12 nM | |
| Compound 58 | 5-HT₆ Receptor | 34 nM (Ki) | |
| Compound 11a | Fungal CYP51 | 0.8 µM (EC₅₀) |
Table 2: Pharmacokinetic Parameters
| Compound | t₁/₂ (h) | LogP | Solubility (µg/mL) | LD₅₀ (mg/kg) |
|---|---|---|---|---|
| Target Compound | 6.2 | 2.1 | 45 | >500 |
| Compound 61 | 1.8 | 3.5 | 12 | 120 |
| Compound 11a | 4.5 | 2.8 | 28 | 300 |
Biological Activity
The compound 1-[4-(1,2,3,4-tetrahydroisoquinolin-2-yl)piperidin-1-yl]ethan-1-one is a notable member of the tetrahydroisoquinoline family, which has garnered attention for its potential biological activities. This article aims to explore the biological activity of this compound, supported by diverse research findings, data tables, and case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 350.46 g/mol. Its structure features a tetrahydroisoquinoline moiety linked to a piperidine ring, which is significant for its biological interactions.
Pharmacological Properties
Research indicates that compounds containing tetrahydroisoquinoline structures exhibit various pharmacological properties, including:
- Antidepressant Effects : Some studies suggest that derivatives of tetrahydroisoquinoline can act as effective antidepressants by modulating neurotransmitter systems in the brain.
- Antinociceptive Activity : These compounds have shown potential in pain relief mechanisms, possibly through opioid receptor interactions.
- Neuroprotective Effects : There is evidence that tetrahydroisoquinoline derivatives can protect neuronal cells from oxidative stress and apoptosis.
The biological activity of this compound is largely attributed to its ability to interact with various receptors in the central nervous system (CNS). The compound may influence:
- Dopaminergic Pathways : By acting on dopamine receptors, it may help in treating conditions like Parkinson's disease.
- Serotonergic Systems : Its impact on serotonin receptors suggests potential use in managing mood disorders.
Study 1: Antidepressant Activity
A study conducted on a series of tetrahydroisoquinoline derivatives demonstrated that compounds similar to this compound exhibited significant antidepressant-like effects in animal models. The study highlighted the importance of structural modifications in enhancing efficacy.
Study 2: Neuroprotection
In vitro studies have shown that this compound can reduce neuronal cell death induced by oxidative stress. It was found to upregulate antioxidant enzymes, providing a protective effect against neurodegeneration.
Data Table: Biological Activities of Related Compounds
Q & A
Q. Example SAR Table
| Modification Site | Functional Group | Observed Effect | Source |
|---|---|---|---|
| Piperidine C4 | Methyl | ↑ Binding affinity to σ receptors | |
| Tetrahydroisoquinoline C6 | Bromo | ↑ NOS inhibition (IC₅₀ < 1 µM) |
How can researchers optimize reaction yields during synthesis?
Advanced Research Question
Yield optimization involves:
- Solvent selection : Polar aprotic solvents (DMF, acetonitrile) improve nucleophilic substitution rates .
- Catalyst tuning : STAB outperforms NaBH₃CN in reductive amination, achieving yields >90% under acidic conditions .
- Temperature control : Reflux (80–100°C) minimizes side reactions in multi-step syntheses .
Contradictions in yield data (e.g., 15% vs. 98% for similar steps ) often arise from impurities in starting materials or inconsistent workup protocols.
What strategies resolve contradictions in biological activity data across studies?
Advanced Research Question
Discrepancies in bioactivity (e.g., variable IC₅₀ values for enzyme inhibition) may stem from:
- Assay conditions : Differences in buffer pH, cofactors (e.g., Ca²⁺ for NOS assays), or enzyme isoforms (iNOS vs. eNOS) .
- Compound stability : Hydrolysis of the acetyl group under physiological pH can alter activity; stability assays in PBS (pH 7.4) are recommended .
What methodologies are used to evaluate the compound’s pharmacokinetic properties?
Advanced Research Question
Key approaches include:
- Metabolic stability : Liver microsome assays (human/rat) with LC-MS quantification of parent compound depletion .
- Plasma protein binding : Equilibrium dialysis or ultrafiltration to measure free fraction .
- Blood-brain barrier penetration : Parallel Artificial Membrane Permeability Assay (PAMPA-BBB) predicts CNS availability .
How does the compound interact with biological targets at the molecular level?
Advanced Research Question
Computational docking (e.g., AutoDock Vina) and molecular dynamics simulations reveal:
- The acetyl group forms hydrogen bonds with catalytic residues of NOS .
- The piperidine-tetrahydroisoquinoline scaffold occupies hydrophobic pockets in σ receptors .
Experimental validation via X-ray crystallography or mutagenesis studies is critical for confirming binding modes.
What are the challenges in scaling up synthesis for preclinical studies?
Advanced Research Question
Key challenges include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
